molecular formula C25H27N3O6S B11206111 (Z)-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

(Z)-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B11206111
M. Wt: 497.6 g/mol
InChI Key: DOQALGSZVGNWIE-KTKRTIGZSA-N
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Description

The compound (2Z)-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 2,3-dimethylphenyl derivatives and 3,4,5-trimethoxyphenylacrylamide, followed by cyclization and oxidation reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production at scale.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of (2Z)-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide shares structural similarities with other thieno[3,4-c]pyrazole derivatives, such as:
    • (2Z)-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide
    • (2Z)-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide

Uniqueness

The uniqueness of (2Z)-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H27N3O6S

Molecular Weight

497.6 g/mol

IUPAC Name

(Z)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C25H27N3O6S/c1-15-7-6-8-20(16(15)2)28-25(18-13-35(30,31)14-19(18)27-28)26-23(29)10-9-17-11-21(32-3)24(34-5)22(12-17)33-4/h6-12H,13-14H2,1-5H3,(H,26,29)/b10-9-

InChI Key

DOQALGSZVGNWIE-KTKRTIGZSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)/C=C\C4=CC(=C(C(=C4)OC)OC)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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